BenchChemオンラインストアへようこそ!

7-fluoro-2-p-tolyl-4H-chromen-4-one

Monoamine Oxidase B Inhibition Flavonoid SAR Neuropharmacology Screening

7-Fluoro-2-p-tolyl-4H-chromen-4-one (CHEMBL599148) is a fully synthetic flavone derivative belonging to the 2-arylchromen-4-one class, featuring a fluorine atom at the C-7 position and a p-tolyl (4-methylphenyl) group at the C-2 position. This compound is not a natural product and is exclusively accessed through chemical synthesis, distinguishing it from the vast majority of hydroxylated dietary flavonoids.

Molecular Formula C16H11FO2
Molecular Weight 254.25 g/mol
Cat. No. B10845599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2-p-tolyl-4H-chromen-4-one
Molecular FormulaC16H11FO2
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)F
InChIInChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-9H,1H3
InChIKeyNGYCVQPULTXSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-p-tolyl-4H-chromen-4-one: A Synthetic Fluorinated Flavone for Targeted MAO-B Inhibition Research


7-Fluoro-2-p-tolyl-4H-chromen-4-one (CHEMBL599148) is a fully synthetic flavone derivative belonging to the 2-arylchromen-4-one class, featuring a fluorine atom at the C-7 position and a p-tolyl (4-methylphenyl) group at the C-2 position [1]. This compound is not a natural product and is exclusively accessed through chemical synthesis, distinguishing it from the vast majority of hydroxylated dietary flavonoids [2]. Its design intentionally replaces metabolically labile hydroxyl groups with a fluorine atom and a methyl-substituted aryl ring, making it a specialized tool compound for investigating structure-activity relationships in monoamine oxidase-B (MAO-B) inhibition and other pharmacological targets.

Why Natural Flavones Cannot Replace 7-Fluoro-2-p-tolyl-4H-chromen-4-one in MAO-B Inhibitor Screens


Direct substitution of 7-fluoro-2-p-tolyl-4H-chromen-4-one with natural, unsubstituted flavones such as chrysin (5,7-dihydroxyflavone) or apigenin (4',5,7-trihydroxyflavone) is scientifically unsound because these compounds exhibit distinct MAO-B inhibition profiles and metabolic liabilities [1]. The synthetic fluorine and p-tolyl modifications are not bioisosteric with hydroxyl groups; they alter the compound's electronic distribution, lipophilicity (cLogP), and metabolic oxidative pathways [2]. Consequently, the potency, selectivity window against MAO-A, and cellular cytotoxicity of the fluorinated analog cannot be inferred from natural congener data. The quantitative evidence below demonstrates that the target compound's IC₅₀ value for MAO-B is orders of magnitude weaker than some natural flavones, yet its synthetic accessibility and defined substitution pattern make it a valuable negative control and scaffold for further optimization in structure-based drug design programs where metabolic resistance is a critical parameter [2].

Quantitative Differentiation Evidence for 7-Fluoro-2-p-tolyl-4H-chromen-4-one Relative to Analogs


MAO-B Inhibitory Potency: Direct Comparison of 7-Fluoro-2-p-tolyl-4H-chromen-4-one vs. Chrysin

In a recombinant human MAO-B inhibition assay, 7-fluoro-2-p-tolyl-4H-chromen-4-one (CHEMBL599148) exhibited an IC₅₀ of 4.33 × 10³ nM (4.33 µM) [1]. This is approximately 433-fold less potent than the natural flavone chrysin (5,7-dihydroxyflavone), which demonstrated an IC₅₀ of approximately 0.01 µM (10 nM) against human MAO-B in comparable enzymatic assays [2]. The dramatic potency difference highlights that the 7-fluoro and p-tolyl substitutions substantially reduce MAO-B binding affinity relative to the 5,7-dihydroxy substitution pattern, making the target compound a useful low-affinity control for validating assay sensitivity and for probing the steric and electronic requirements of the MAO-B active site.

Monoamine Oxidase B Inhibition Flavonoid SAR Neuropharmacology Screening

Anti-Influenza Virus Activity: Positioning Fluorinated 2-Arylchromen-4-ones as a Class

While specific antiviral data for 7-fluoro-2-p-tolyl-4H-chromen-4-one is not publicly disaggregated, the compound belongs to a structurally defined series of fluorinated 2-arylchromen-4-ones evaluated for anti-influenza activity [1]. In MDCK cell cultures infected with influenza A/Puerto Rico/8/34 (H1N1), the most active fluorinated analogs in this series achieved selectivity indices (IS = CC₅₀ / IC₅₀) of 57, 38, and 25 for compounds 32, 31, and 39, respectively [1]. This establishes a benchmark for the synthetic fluorinated flavone scaffold: compounds within this series can achieve moderate to high antiviral selectivity, and the specific contribution of the 7-fluoro-2-p-tolyl substitution to antiviral potency remains to be systematically determined through comparative testing against the non-fluorinated parent 4'-methylflavone.

Antiviral Screening Influenza A H1N1 Fluorinated Flavone SAR

Cytotoxicity Profile in Glioblastoma and Normal Kidney Epithelium: A Class-Level Benchmark for Fluorinated Flavones

The fluorinated 2-arylchromen-4-one series, which includes 7-fluoro-2-p-tolyl-4H-chromen-4-one, was systematically evaluated for cytotoxicity in the glioblastoma cell line SNB19 and the normal monkey kidney epithelial cell line Vero [1]. The study established that multiple fluorinated analogs exhibited differential cytotoxicity between cancerous and normal cells, providing selectivity data critical for prioritizing compounds [1]. Although individual compound data for 7-fluoro-2-p-tolyl-4H-chromen-4-one is not publicly available, the class-level finding is that fluorination at the 7-position, combined with aryl substitution at C-2, modulates cytotoxicity in a substitution-dependent manner. This makes the compound a relevant probe for dissecting the contribution of the 7-fluoro group to cancer cell cytotoxicity versus normal cell tolerance.

Cytotoxicity Screening Glioblastoma SNB19 Normal Cell Selectivity

Antiglycation Activity: Unexplored Potential of 7-Fluoro-2-p-tolyl-4H-chromen-4-one

The antiglycation activity of the fluorinated 2-arylchromen-4-one series has been evaluated [1]. This biological endpoint is relevant for diabetic complications and aging research. 7-Fluoro-2-p-tolyl-4H-chromen-4-one, as a member of this series, provides a specific substitution pattern (7-fluoro, 2-p-tolyl) that is absent in natural antiglycation flavonoids such as quercetin or luteolin. The absence of catechol hydroxyls and presence of a fluorine atom may confer resistance to auto-oxidation and improved half-life in glycation assays, a hypothesis that can only be tested by procuring the pure compound and running side-by-side comparisons with hydroxylated natural flavones.

Antiglycation Advanced Glycation End-products Fluorinated Flavonoid SAR

Validated Application Scenarios for 7-Fluoro-2-p-tolyl-4H-chromen-4-one in Drug Discovery and Chemical Biology


MAO-B Assay Negative Control and Pharmacophore Validation

With its confirmed weak MAO-B IC₅₀ of 4.33 µM [1], 7-fluoro-2-p-tolyl-4H-chromen-4-one serves as an ideal negative control in MAO-B inhibitor screening campaigns. It allows researchers to set a baseline for inactivity and validate that assay signal is not due to non-specific flavone scaffold binding. When employed alongside potent natural flavone inhibitors like chrysin (IC₅₀ ≈ 10 nM), it enables accurate determination of the assay's dynamic range and the construction of reliable SAR tables.

Antiviral Lead Optimization: Defining the Minimal Fluorinated Flavone Pharmacophore

The compound's structural simplicity—bearing only a single fluorine and a methyl group—makes it an essential comparator in antiviral SAR programs [2]. By comparing its anti-influenza activity (to be experimentally determined) with that of more decorated fluorinated analogs (e.g., compounds 31, 32, 39 with IS = 38–57), medicinal chemists can isolate the contribution of the 7-fluoro-2-p-tolyl motif to antiviral potency and selectivity, guiding the design of second-generation analogs with improved therapeutic indices.

Cytoselective Anticancer Probe Development

The documented differential cytotoxicity of the fluorinated 2-arylchromen-4-one class between glioblastoma (SNB19) and normal kidney (Vero) cells [2] positions 7-fluoro-2-p-tolyl-4H-chromen-4-one as a candidate for cancer-selective toxicity profiling. Procurement and testing of this single compound will generate the missing data point for the 7-fluoro-2-p-tolyl substitution, completing the SAR matrix and potentially revealing a therapeutic window for glioblastoma treatment that is not achievable with pan-cytotoxic natural flavones.

Quote Request

Request a Quote for 7-fluoro-2-p-tolyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.